Lithium hippurate

Description

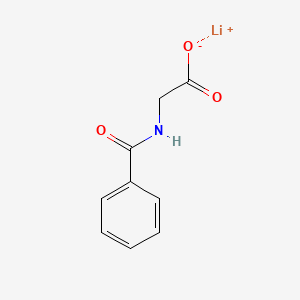

Lithium hippurate (chemical formula: Li(C₉H₈NO₃)) is a lithium salt composed of a lithium cation (Li⁺) and a hippurate anion. It is a white crystalline solid with high water solubility . Primarily used in urological applications, it is indicated for the prevention of urinary tract stones and the treatment or prophylaxis of urinary tract infections (UTIs) . The compound is synthesized via the reaction of hippuric acid with lithium hydroxide, a process requiring specialized chemical expertise .

Properties

CAS No. |

636-11-3 |

|---|---|

Molecular Formula |

C9H8LiNO3 |

Molecular Weight |

185.1 g/mol |

IUPAC Name |

lithium;2-benzamidoacetate |

InChI |

InChI=1S/C9H9NO3.Li/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 |

InChI Key |

AICGKEYEKCPLSV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(=O)NCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium hippurate can be synthesized through the reaction of lithium hydroxide with hippuric acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide acts as a base to neutralize the hippuric acid, forming this compound and water as by-products.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Lithium hippurate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: this compound can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one of its components is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Clinical Applications

1. Prevention of Urinary Tract Infections

Lithium hippurate has been studied extensively for its role in preventing recurrent UTIs. Research indicates that it can be as effective as traditional antibiotics without contributing to antibiotic resistance. A clinical trial led by Newcastle Hospitals demonstrated that methenamine hippurate, a form of this compound, significantly reduced the incidence of UTIs in women compared to antibiotics .

Key Findings from Clinical Trials:

- Efficacy : In trials involving over 2000 participants, methenamine hippurate was shown to reduce symptomatic UTIs significantly, particularly in patients without renal tract abnormalities .

- Adverse Effects : The compound was associated with minimal adverse effects, making it a viable option for long-term management of recurrent UTIs .

Data Table: Summary of Clinical Studies on this compound

| Study | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Newcastle Trial | 654 patients | 12 months | UTI episodes per year | 0.89 episodes (antibiotics) vs 1.38 (methenamine) |

| Cochrane Review | 2032 participants | Varies | Symptomatic UTI | Significant reduction in UTI for short-term use (RR 0.14) |

| Subgroup Analysis | Mixed populations | ≤7 days | Symptomatic UTI | Effective in patients without renal abnormalities (RR 0.24) |

Case Studies and Research Insights

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort study involving women with recurrent UTIs showed that those treated with methenamine hippurate had a lower recurrence rate compared to those on standard antibiotic therapy, highlighting its potential as a first-line preventive treatment .

- Case Study 2 : A randomized controlled trial indicated that patients receiving this compound experienced fewer side effects and greater treatment satisfaction than those on traditional antibiotics, suggesting an improved quality of life .

Mechanism of Action

The mechanism of action of lithium hippurate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: this compound can bind to certain enzymes, altering their activity and affecting metabolic pathways.

Modulating Ion Channels: The compound may influence ion channels, affecting the flow of ions across cell membranes and impacting cellular functions.

Interacting with Receptors: this compound can interact with specific receptors, triggering signaling pathways that lead to various physiological responses.

Comparison with Similar Compounds

Lithium hippurate shares functional similarities with other compounds used in urological health, particularly methenamine hippurate , and structural similarities with sodium hippurate . Below is a detailed comparative analysis:

Functional Comparison: this compound vs. Methenamine Hippurate

Key Findings :

- Methenamine hippurate has stronger clinical validation, particularly in the ALTAR study, which demonstrated non-inferiority to antibiotic prophylaxis .

- This compound’s efficacy is less documented, with most studies focusing on its physicochemical properties rather than clinical outcomes .

- Both compounds face calls for further research into long-term safety and optimal dosing .

Structural Comparison: this compound vs. Sodium Hippurate

Key Findings :

- Lithium’s smaller ionic radius may enhance urinary bioavailability compared to sodium .

Biological Activity

Lithium hippurate is a compound formed by the combination of lithium and hippuric acid, primarily studied for its biological activities, particularly in the context of mental health and renal function. This article explores its biological activity, mechanisms of action, case studies, and research findings.

Lithium, as a monovalent cation, shares similarities with sodium and magnesium, which allows it to influence various cellular processes. The biological activity of this compound can be summarized through several key mechanisms:

Lithium's action is multifactorial, affecting neurotransmitter release and intracellular signaling pathways. It influences the levels of neurotransmitters such as serotonin, dopamine, and glutamate, which are critical in mood regulation and cognitive function .

Neurological Impact

Lithium is well-known for its mood-stabilizing effects, particularly in bipolar disorder. However, it has a narrow therapeutic index that can lead to toxicity. A recent case study highlighted an 81-year-old male who experienced lithium toxicity characterized by tremors and cognitive decline after long-term use. The patient's symptoms resolved following fluid diuresis, underscoring the need for careful monitoring during lithium therapy .

Renal Function

Lithium therapy has been associated with nephrogenic diabetes insipidus due to its effects on renal concentrating ability. A study involving healthy volunteers showed that four weeks of lithium treatment significantly reduced desmopressin-stimulated urinary concentrating ability. This was linked to decreased levels of aquaporin 2 (AQP2) in the urine, indicating impaired water reabsorption in the kidneys . Long-term lithium users also exhibited reduced glomerular function but preserved renal tubular function overall .

Case Studies

- Lithium-Induced Neurotoxicity : An 81-year-old male with a history of bipolar disorder developed severe neurological symptoms attributed to lithium toxicity. After discontinuation and supportive treatment, his condition improved significantly within days .

- Renal Function Assessment : A cohort study involving patients on long-term lithium therapy demonstrated that while renal concentrating capacity was diminished, other renal functions remained largely intact. This highlights the importance of regular renal function assessments in patients undergoing lithium treatment .

Research Findings

Recent studies have elucidated the complex interactions between lithium and various cellular pathways:

- Glycogen Synthase Kinase 3 Beta (GSK3β) : Lithium's inhibition of GSK3β has broad implications for cellular processes including inflammation, apoptosis, and neuroprotection. This interaction is critical for understanding lithium's therapeutic effects in mood disorders .

- Immune Modulation : Lithium has been shown to enhance immune responses by increasing the activity of specific immune cells. This suggests potential applications beyond psychiatric disorders into areas like autoimmune diseases .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing lithium hippurate in preclinical studies?

Methodological Answer:

Synthesis of this compound typically involves neutralizing hippuric acid with lithium hydroxide under controlled pH conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For preclinical validation, follow NIH guidelines (e.g., reporting experimental conditions, sample preparation, and statistical thresholds). Ensure replication across multiple batches to confirm consistency, and include detailed protocols in supplementary materials to enable reproducibility .

Advanced: How can researchers optimize experimental designs to study this compound's effects in complex biological matrices (e.g., urine)?

Methodological Answer:

Use factorial designs to account for variability in biological matrices. For example, spiking homogenized urine samples with this compound at controlled concentrations (e.g., 0.5–2.0 mM) alongside covariates like citrate can mimic natural variability. Replicate experiments across multiple days (e.g., 2 replicates/day for 3 days) to assess time-dependent effects. Include negative controls (unspiked samples) and validate results using spectroscopy or mass spectrometry. This approach isolates this compound’s specific contributions from matrix interactions .

Basic: Which analytical techniques are most effective for quantifying this compound in biological samples?

Methodological Answer:

- NMR Spectroscopy: Detects hippurate’s aromatic protons (δ 7.5–7.8 ppm) and quantifies concentrations via integration against internal standards.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity for low-abundance samples; use deuterated hippurate as an internal standard.

- UV-Vis Spectroscopy: Quantifies hippurate via absorbance at 254 nm but requires sample purification to avoid interference.

Cross-validate results with at least two methods to ensure accuracy .

Advanced: How should researchers address contradictions in reported metabolic effects of this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental conditions (e.g., dosage, model systems). To resolve these:

Conduct meta-analyses to identify confounding variables (e.g., diet, microbiota composition).

Use in vitro models (e.g., hepatic cell lines) to isolate direct effects from systemic interactions.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments, ensuring alignment with prior literature .

Advanced: What statistical models are suitable for analyzing multi-factorial interactions involving this compound (e.g., time, concentration, co-metabolites)?

Methodological Answer:

- L-sOPLS (Sparse Orthogonal Projections to Latent Structures): Reduces noise in spectral data while preserving hippurate-specific signals.

- ASCA-E (ANOVA-Simultaneous Component Analysis Enhanced): Decomposes variance into main effects (e.g., hippurate concentration) and interactions (e.g., hippurate × citrate).

- Linear Mixed Models: Accounts for repeated measures (e.g., daily replicates) and random effects (e.g., batch variability).

Validate models using cross-validation and permutation tests .

Basic: What are the ethical and practical considerations for in vivo studies of this compound?

Methodological Answer:

- Ethical: Adhere to institutional animal care guidelines (e.g., NIH’s ARRIVE). Use the smallest sample size justified by power analysis.

- Practical: Monitor renal function (hippurate excretion) and lithium toxicity markers (e.g., serum Li⁺ levels). Include sham controls to distinguish compound-specific effects from procedural stress .

Advanced: How can gut microbiota interactions influence this compound’s bioavailability in metabolic studies?

Methodological Answer:

Gut microbiota can metabolize hippurate into benzoic acid, altering lithium’s pharmacokinetics. To study this:

Use germ-free vs. conventionalized animal models to isolate microbiota effects.

Quantify fecal/plasma hippurate via LC-MS and correlate with microbial diversity (16S rRNA sequencing).

Apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses (e.g., "Does microbiota depletion reduce hippurate metabolism in mice over 14 days?") .

Key Recommendations for Researchers:

- Prioritize transparency in reporting (e.g., raw data repositories, detailed supplementary methods).

- Use hybrid methodologies (e.g., combining NMR with multivariate statistics) to address complex interactions.

- Reference preclinical checklists (e.g., NIH guidelines) to avoid common pitfalls in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.